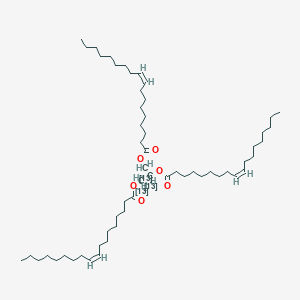

Glyceryl-13C3 trioleate

Description

Structure

2D Structure

Properties

Molecular Formula |

C57H104O6 |

|---|---|

Molecular Weight |

888.4 g/mol |

IUPAC Name |

2,3-bis[[(Z)-octadec-9-enoyl]oxy](1,2,3-13C3)propyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/i52+1,53+1,54+1 |

InChI Key |

PHYFQTYBJUILEZ-ZMDPPTPPSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O[13CH2][13CH](OC(=O)CCCCCCC/C=C\CCCCCCCC)[13CH2]OC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Methodological Frameworks Employing Glyceryl 13c3 Trioleate

Principles of Stable Isotope Tracer Dilution Studies

Stable isotope tracer dilution is a fundamental methodology for quantifying the kinetics of metabolic pathways in vivo. This approach relies on the introduction of a known quantity of an isotopically labeled compound, such as Glyceryl-13C3 trioleate, into a biological system. By measuring the extent to which the tracer is diluted by its unlabeled counterpart (the tracee), researchers can calculate the rate at which the endogenous compound is appearing in the system. nih.gov

Isotopic Enrichment Measurement for Substrate Turnover Rates

The core of tracer dilution studies lies in the precise measurement of isotopic enrichment, which is the ratio of the labeled to unlabeled substrate in a given biological sample, typically plasma. When this compound is administered, the 13C-labeled glycerol (B35011) backbone can be tracked as it is released during the hydrolysis of the triacylglycerol molecule. The enrichment of this labeled glycerol is then measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

The rate of appearance (Ra) of endogenous glycerol, which reflects the whole-body rate of lipolysis (the breakdown of triacylglycerols), can be calculated using the following principle: at a steady state of tracer infusion, the rate of tracer infusion is equal to the rate of its removal from the system. The dilution of the infused tracer by the endogenous tracee allows for the calculation of the tracee's appearance rate.

Illustrative Data on Glycerol Turnover Measurement

| Parameter | Value | Unit | Description |

| Tracer Infusion Rate (F) | 0.5 | µmol/kg/min | The constant rate at which this compound is administered. |

| Plasma Glycerol-13C3 Enrichment (E) | 0.02 | Mole Percent Excess | The measured enrichment of labeled glycerol in plasma at steady state. |

| Endogenous Glycerol Ra | 25 | µmol/kg/min | Calculated rate of appearance of unlabeled glycerol, indicating lipolysis rate. |

This table presents hypothetical data to illustrate the calculation of glycerol turnover rates using a tracer like this compound.

Tracer Administration Strategies in Metabolic Investigations

The administration strategy for this compound is dictated by the specific research question. A common approach is the primed-constant infusion, where an initial bolus (prime) is given to rapidly achieve a steady-state isotopic enrichment in the plasma, followed by a continuous infusion to maintain this steady state. bioscientifica.com This method is particularly useful for studying metabolic processes over a defined period under stable conditions.

Alternatively, a single bolus administration can be employed to trace the metabolic fate of the labeled triacylglycerol over time, observing its incorporation into different lipid pools and its subsequent clearance. Oral administration of this compound is another valuable strategy, specifically for investigating the digestion, absorption, and subsequent trafficking of dietary fats, including their incorporation into chylomicrons. nih.gov

Carbon-13 Metabolic Flux Analysis (13C-MFA)

Carbon-13 Metabolic Flux Analysis (13C-MFA) is a powerful systems biology approach used to quantify the rates (fluxes) of all active metabolic pathways in a cell or organism. nih.gov By introducing a 13C-labeled substrate like this compound, researchers can trace the path of the labeled carbon atoms through the metabolic network.

Theoretical Foundations of Intracellular Flux Quantification via 13C-MFA

The foundation of 13C-MFA lies in the analysis of the mass isotopomer distribution (MID) of downstream metabolites. When this compound is metabolized, its 13C-labeled glycerol backbone enters central carbon metabolism. The distribution of these 13C atoms into various metabolites provides a "fingerprint" of the active metabolic pathways. By using computational models that describe the biochemical reaction network, the measured MIDs can be used to mathematically solve for the intracellular metabolic fluxes. nih.gov

Experimental Design Considerations for 13C-MFA with Labeled Lipids

The design of a 13C-MFA experiment using this compound requires careful consideration of several factors. The choice of which part of the molecule to label (in this case, the glycerol backbone) is critical and depends on the specific pathways of interest. The duration of the labeling experiment is also a key parameter, as it must be long enough to allow for the label to be incorporated into the metabolites of interest and to reach an isotopic steady state.

Furthermore, the analytical methods used to measure the MIDs of metabolites must be highly sensitive and precise. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly used techniques for this purpose.

Hypothetical 13C-MFA Results from this compound Labeling

| Metabolic Pathway | Relative Flux (%) | Description |

| Glycolysis | 40 | The breakdown of glucose for energy. |

| Pentose (B10789219) Phosphate (B84403) Pathway | 15 | A pathway parallel to glycolysis that generates NADPH and precursors for nucleotide synthesis. |

| TCA Cycle | 35 | The central hub of cellular respiration. |

| Glycerolipid Synthesis | 10 | The synthesis of new triglycerides and other glycerolipids. |

This table shows a hypothetical distribution of metabolic fluxes in a cell culture experiment using this compound as a tracer, as determined by 13C-MFA.

In Vivo Kinetic Studies in Biological Systems

In vivo kinetic studies using this compound provide a dynamic view of lipid metabolism within a whole organism. These studies are crucial for understanding how lipid metabolism is regulated in response to various physiological and pathological conditions. By tracing the movement of the 13C label from this compound, researchers can quantify the rates of triacylglycerol synthesis, transport, and clearance.

For instance, after intravenous administration, the disappearance of the labeled triacylglycerol from the plasma can be monitored to determine its clearance rate. Simultaneously, the appearance of the 13C label in other lipid fractions, such as very-low-density lipoprotein (VLDL)-triacylglycerol, can be measured to quantify its synthesis and secretion rate from the liver. bioscientifica.com

Oral administration of this compound allows for the study of postprandial lipid metabolism. The appearance of the 13C label in chylomicrons, the lipoproteins responsible for transporting dietary fat, provides a measure of fat absorption and chylomicron production. The subsequent clearance of these labeled chylomicrons from the circulation can also be determined. nih.gov

Representative Findings from an In Vivo Kinetic Study

| Parameter | Healthy Control | Insulin-Resistant Subject | Unit |

| VLDL-Triacylglycerol Secretion Rate | 15 | 25 | mg/kg/hr |

| Plasma Triacylglycerol Clearance | 10 | 6 | mL/kg/min |

| Postprandial Chylomicron-13C Peak Time | 3 | 4.5 | hours |

This table presents representative data from a hypothetical in vivo kinetic study comparing lipid metabolism in healthy and insulin-resistant individuals using a tracer like this compound.

Applications in Lipid Metabolism and Kinetics Research

Elucidation of Triacylglycerol and Lipoprotein Kinetics

The ability to distinguish exogenous (dietary) from endogenous triacylglycerols is fundamental to understanding lipid disorders. Glyceryl-13C3 trioleate serves as an invaluable tracer in these kinetic studies.

The liver produces VLDL particles to transport triacylglycerols (TAG) to peripheral tissues. Measuring the rate of VLDL-TAG production is crucial for understanding conditions like hypertriglyceridemia. Studies have utilized oral administration of 13C-labeled triolein (B1671897) to trace the appearance of the labeled oleate (B1233923) in VLDL-TAG. By combining this with other tracers, such as deuterated glycerol (B35011) ([²H₅]glycerol), it is possible to simultaneously measure the kinetics of both the fatty acid and glycerol components of VLDL-TAG. oup.com

In a study investigating the effects of the drug lixisenatide (B344497) in men with type 2 diabetes, researchers used oral [¹³C]triolein alongside an intravenous bolus of [²H₅]glycerol. oup.com This dual-labeling approach allowed them to measure the production rates of both VLDL-TAG and chylomicron-TAG. The results showed no significant effect of the drug on the VLDL-TAG production rate under the study conditions. oup.com This demonstrates the power of using stable isotopes to dissect the complex kinetics of different lipoprotein particles.

While this compound is primarily used to trace the fate of the entire triglyceride molecule or its fatty acid components, the labeled glycerol backbone can be used to assess whole-body lipolysis. When triglycerides are broken down (lipolysis), glycerol and free fatty acids are released into the circulation. By measuring the rate of appearance of ¹³C-glycerol in the plasma following administration of this compound, researchers can gain insights into the rate of whole-body triglyceride breakdown.

A primary application of labeled triolein is to measure the rate at which ingested fat is hydrolyzed and oxidized for energy. nih.govnih.gov This is typically achieved by administering a meal containing this compound and then measuring the appearance of ¹³CO₂ in expired breath over several hours. researchgate.netunil.ch The rate of ¹³CO₂ exhalation is directly proportional to the oxidation of the labeled fatty acids from the ingested triglyceride.

One study investigated the metabolic effects of medium- and long-chain triacylglycerols (MLCTs) in overweight individuals. Participants consumed a test meal containing ¹³C-labeled triolein after a four-week dietary intervention. The results, summarized in the table below, showed that the cumulative oxidation of the labeled triolein was significantly higher in the group that consumed MLCTs compared to the control oil group, indicating enhanced metabolism of ingested long-chain triglycerides. researchgate.net

| Dietary Group | Cumulative ¹³C-Triolein Oxidation (mg/7h) |

| Control Oil | 155.6 ± 12.1 |

| MLCT Oil | 197.6 ± 12.3 |

| Data represents mean ± standard error. Adapted from a 2023 study on MLCT oil. researchgate.net |

Another study compared the oxidation of diacylglycerol (DAG) oil versus triacylglycerol (TAG) oil. Healthy subjects were given meals containing either ¹³C-labeled diolein or ¹³C-labeled triolein. In subjects with a high baseline fat intake ratio, the oxidation of the ingested DAG was significantly faster than that of the TAG. nih.gov

Plasma triacylglycerol (TAG) turnover represents the balance between the entry of TAG into the circulation (from the liver as VLDL and the intestine as chylomicrons) and its removal by peripheral tissues. This compound is used to trace the kinetics of this turnover. After administration, the appearance and disappearance of the ¹³C label in the plasma TAG pool can be modeled to calculate key kinetic parameters.

In a study on obese men with type 2 diabetes, oral [¹³C]triolein was used to label enterally-derived TAG. oup.com This allowed the researchers to specifically measure the fractional clearance rate (FCR) of chylomicron-TAG. They found that the drug lixisenatide significantly increased the clearance of chylomicron-TAG without affecting its production rate, leading to lower postprandial triglyceride levels. oup.com

Chylomicron Triacylglycerol (CM-TAG) Kinetics

| Treatment | Fractional Clearance Rate (pools/day) | Production Rate (mg/kg/day) |

|---|---|---|

| Placebo | 44.5 ± 7.9 | 102.7 ± 25.4 |

| Lixisenatide | 71.9 ± 12.2* | 90.7 ± 15.1 |

*P < 0.05 vs. Placebo. Data represents mean ± SEM. Adapted from a 2019 study by Lixisenatide. oup.com

Tracing Intracellular Lipid Dynamics and Synthesis Pathways

Beyond systemic kinetics, this compound can be used to trace the fate of fatty acids into specific intracellular pathways within various tissues.

Once taken up from the circulation, fatty acids can be esterified back into triglycerides for storage, a key process in both the liver and adipose tissue. By tracking the incorporation of ¹³C-oleate from this compound into the triglyceride stores of these tissues (obtained via biopsy), researchers can quantify the rate of fatty acid esterification.

Studies using radiolabeled triolein have laid the groundwork for these types of investigations. For instance, [³H]-oleate-labeled triolein has been used in mice to trace the uptake of lipids into the liver and adipose tissue. biorxiv.org Similar principles apply to stable isotope tracers. After oral or intravenous administration of this compound, the enrichment of ¹³C-oleate in the triacylglycerol fraction of liver and adipose tissue biopsies can be measured by mass spectrometry. This provides a direct measure of how much of the circulating labeled fatty acid is being taken up and stored in these key metabolic organs, offering insights into the regulation of lipid partitioning in states of health and disease.

De Novo Glycerolipid Synthesis and Accumulation Kinetics

This compound serves as a powerful tool for investigating the dynamics of de novo glycerolipid synthesis. In this context, the tracer is not tracked as an intact molecule but as a source of labeled glycerol. Following administration and subsequent catabolism by lipases, the 13C3-glycerol backbone is released and enters the body's free glycerol pool. This isotopically labeled glycerol is then available for uptake by tissues, primarily the liver and adipose tissue.

Within the cell, glycerol is phosphorylated by glycerol kinase to form 13C3-glycerol-3-phosphate, a key precursor that directly enters the glycerolipid synthesis pathway. This labeled precursor is subsequently acylated with fatty acids to form new, or de novo, glycerolipids, including triglycerides (TG) and phospholipids (B1166683) (PL). By using mass spectrometry-based techniques (e.g., LC-MS/MS), researchers can precisely measure the rate at which the 13C3 label appears in specific lipid pools over time. This measurement of isotopic enrichment allows for the calculation of the fractional synthesis rate (FSR), which quantifies the fraction of a lipid pool that is newly synthesized per unit of time.

Research findings have utilized this method to quantify hepatic VLDL-TG production, a critical process in systemic lipid homeostasis. In a typical study design, after the introduction of the 13C3-glycerol precursor, blood samples are collected sequentially. VLDL particles are isolated from the plasma, and the enrichment of the 13C3 label in the glycerol backbone of VLDL-TG is measured. The progressive increase in enrichment over several hours reflects the rate of hepatic synthesis and secretion of new VLDL-TG particles.

Table 1: Kinetic Parameters of De Novo VLDL-Triglyceride (TG) Synthesis Following 13C3-Glycerol Precursor Administration

| Time Point (hours) | 13C3-Glycerol Enrichment in VLDL-TG (Mole Percent Excess, MPE) | Calculated Fractional Synthesis Rate (FSR) (%/hour) |

|---|---|---|

| 0 | 0.00 | N/A |

| 1 | 1.15 | 18.5 |

| 2 | 2.35 | |

| 3 | 3.48 | |

| 4 | 4.55 |

These kinetic data are invaluable for understanding metabolic dysregulation in conditions such as non-alcoholic fatty liver disease (NAFLD) and hypertriglyceridemia, where VLDL-TG production rates are often altered.

Characterization of Glycerol Backbone Incorporation into Lipid Classes

Beyond measuring the synthesis rate of a single lipid pool, the 13C3-glycerol precursor derived from this compound enables detailed characterization of how glycerol is partitioned among different glycerolipid classes. The central precursor, 13C3-glycerol-3-phosphate, is a branch point in lipid metabolism, leading to the synthesis of not only triglycerides for storage and export but also essential structural lipids like phospholipids.

By analyzing tissue biopsies (e.g., from the liver) or cultured cells exposed to the tracer, researchers can perform comprehensive lipidomic analysis. The total lipid extract is separated into its constituent classes—typically triglycerides (TG), diglycerides (DG), phosphatidylcholine (PC), and phosphatidylethanolamine (B1630911) (PE)—using chromatographic methods. The isotopic enrichment of the 13C3 label is then quantified within each isolated lipid class.

This approach provides a snapshot of the metabolic flux through different branches of the glycerolipid synthesis pathway. For instance, it can reveal whether a metabolic perturbation (e.g., a high-sugar diet) preferentially shunts glycerol towards storage as TG or towards the synthesis of membrane phospholipids. Diglycerides, as immediate precursors to both TGs and PLs, often show rapid and significant labeling, reflecting their central role as a metabolic intermediate.

Table 2: Distribution of 13C3-Glycerol Label into Hepatic Lipid Classes 6 Hours Post-Tracer Administration

| Lipid Class | 13C3 Enrichment (MPE) | Relative Abundance of Label (%) |

|---|---|---|

| Triglycerides (TG) | 8.2 | 75.2 |

| Diglycerides (DG) | 6.5 | 9.8 |

| Phosphatidylcholine (PC) | 3.1 | 11.5 |

| Phosphatidylethanolamine (PE) | 2.8 | 3.5 |

Such studies are critical for elucidating the biochemical mechanisms underlying lipid-related pathologies and for identifying potential targets for therapeutic intervention that could redirect metabolic flux away from pathogenic pathways.

Research on Dietary Fat Absorption and Post-absorptive Lipid Fate

When used as part of a test meal, this compound functions as a direct tracer for the absorption and subsequent metabolic fate of dietary fat. Unlike the de novo synthesis studies, this application tracks the journey of the triglyceride molecule itself from the gut into the circulation and tissues.

Following ingestion, the labeled triglyceride is hydrolyzed in the intestinal lumen by pancreatic lipase (B570770) into 13C3-glycerol and three oleic acid molecules. These components are absorbed by enterocytes, the cells lining the small intestine. Inside the enterocyte, they are efficiently re-esterified back into 13C3-triglycerides. These newly re-formed, labeled triglycerides are then packaged into large lipoprotein particles called chylomicrons, which are secreted into the lymphatic system and subsequently enter the bloodstream.

By measuring the appearance of the intact this compound (or more precisely, the M+3 isotopologue of triolein) in plasma, researchers can directly quantify the rate and extent of dietary fat absorption. Blood samples are drawn at regular intervals following the test meal, and the chylomicron fraction is often isolated via ultracentrifugation. The concentration of the labeled triglyceride within this fraction is measured using LC-MS. The resulting time-course data reveal the dynamics of postprandial (after-meal) lipemia.

Table 3: Postprandial Plasma Chylomicron 13C3-Triolein Concentration Following an Oral Fat Tolerance Test

| Time Post-Ingestion (hours) | Plasma Chylomicron 13C3-Triolein Concentration (μmol/L) |

|---|---|

| 0 | 0.0 |

| 1 | 15.4 |

| 2 | 48.9 |

| 3 | 85.2 |

| 4 | 92.6 |

| 6 | 51.3 |

| 8 | 18.7 |

This methodology is a cornerstone of nutritional research, allowing for the investigation of conditions affecting fat malabsorption (e.g., pancreatic insufficiency) and for studying how different food matrices or co-ingested compounds influence the absorption kinetics of dietary lipids. Furthermore, tracking the disappearance of the label from chylomicrons and its appearance in other lipoprotein fractions or tissues provides insight into the post-absorptive clearance and distribution of dietary fat.

Applications in Broader Biochemical Pathway Elucidation

Mapping Carbon Flux through Central Metabolic Pathways

The ¹³C₃-glycerol released from Glyceryl-13C3 trioleate serves as a powerful probe for quantifying the flow of carbon atoms through the body's core metabolic engine.

The Tricarboxylic Acid (TCA) cycle is a central hub of cellular respiration, responsible for generating energy and providing precursors for biosynthesis. Labeled glycerol (B35011) can enter the TCA cycle after being converted to pyruvate (B1213749). A study utilizing [U-¹³C₃]glycerol in healthy human subjects demonstrated that the labeled carbons from glycerol could be detected in TCA cycle intermediates. nih.govnih.gov This indicates that glycerol contributes to the pool of molecules feeding into this critical energy-producing cycle, a process known as anaplerosis. The research found that fasting stimulated the metabolism of glycerol within the TCA cycle. nih.govnih.gov This was evidenced by the detection of glucose and glycerol moieties derived from double-labeled trioses, a clear sign that the original triple-labeled glycerol had been processed through the TCA cycle, which scrambles the carbon skeleton. nih.gov Studies in microorganisms like Saccharomyces cerevisiae have also used ¹³C-labeled glycerol to show that engineered strains can have larger metabolic fluxes through the lower part of glycolysis and the TCA cycle. nih.gov

Table 1: Research Findings on ¹³C-Glycerol and TCA Cycle Flux

| Organism/System | Key Finding | Significance | Reference |

| Human Liver | Fasting stimulates metabolism of [U-¹³C₃]glycerol in the TCA cycle prior to gluconeogenesis. | Demonstrates glycerol's role in anaplerosis and energy production under different nutritional states. | nih.govnih.gov |

| Saccharomyces cerevisiae | Engineered yeast strains showed increased fluxes for the lower part of glycolysis and the TCA cycle. | Highlights the potential for metabolic engineering to enhance glycerol utilization. | nih.gov |

| Human Plasma | Analysis of ¹³C NMR spectra of triacylglycerol (TAG) glycerol moieties reveals contributions from the TCA cycle. | Provides a non-invasive method to monitor hepatic mitochondrial metabolism. | nih.govresearchgate.net |

Gluconeogenesis is the metabolic process of generating new glucose from non-carbohydrate sources, which is vital during fasting or starvation. Glyceroneogenesis is a related pathway that synthesizes the glycerol-3-phosphate backbone for triglyceride production from precursors other than glucose. wikipedia.org Labeled glycerol is an ideal tracer for these pathways. nih.gov Studies in humans and rats using [¹³C]glycerol have quantified the contribution of glycerol to glucose production. nih.govnih.govnih.gov In post-absorptive and starved rats, gluconeogenesis was found to account for 54% and 89% of glucose production, respectively, when infused with [2-¹³C]glycerol. nih.gov In humans, administering [U-¹³C₃]glycerol and analyzing the subsequent ¹³C enrichment in plasma glucose provides a direct measure of hepatic gluconeogenesis. nih.govnih.gov This enrichment was found to be higher under fasting conditions compared to fed conditions. nih.gov The pathway involves the conversion of glycerol to glycerol 3-phosphate, then to dihydroxyacetone phosphate (B84403), which is an intermediate in the gluconeogenic pathway. wikipedia.orgyoutube.com

Glycerol utilization begins with its phosphorylation to glycerol-3-phosphate, which is then converted to dihydroxyacetone phosphate (DHAP), an intermediate in the glycolysis pathway. wikipedia.org By tracing the ¹³C label from this compound, researchers can measure the rate at which glycerol enters glycolysis and is converted to pyruvate and subsequently lactate. nih.gov This provides a measure of whole-body lipolysis and glycerol utilization. nih.gov In yeast, ¹³C-metabolic flux analysis has been employed to understand the intricacies of glycerol assimilation, showing that specific genetic modifications can significantly alter the flux distributions between glycolysis and the pentose (B10789219) phosphate pathway. nih.gov

Investigation of Specific Enzyme Activities Related to Lipid Metabolism

Beyond mapping broad pathways, labeled triglycerides are invaluable for assessing the function of specific enzymes involved in lipid digestion.

A well-established clinical application for ¹³C-labeled triglycerides is the ¹³C-Mixed Triglyceride Breath Test (¹³C-MTG-BT), a non-invasive method for assessing exocrine pancreatic function, specifically the activity of pancreatic lipase (B570770). tri.edu.auwikilectures.euyoutube.com The principle of the test is based on the digestion of a ¹³C-labeled triglyceride by this enzyme. wikilectures.eucampro-webshop.eu

In the standard test, a substrate such as 1,3-distearyl-2-{carboxyl-¹³C}octanoylglycerol is administered with a meal. kibion.com Pancreatic lipase cleaves the fatty acids from the glycerol backbone. youtube.com The released ¹³C-labeled fatty acid (octanoic acid) is then absorbed, transported to the liver, and metabolized via beta-oxidation, producing ¹³CO₂. wikilectures.eu This labeled carbon dioxide is expelled in the breath, where its concentration can be measured by mass spectrometry or infrared spectroscopy. tri.edu.auyoutube.com The rate and cumulative amount of ¹³CO₂ exhaled directly reflects the efficiency of pancreatic lipase activity. campro-webshop.eu

This test has proven accurate for diagnosing pancreatic exocrine insufficiency (PEI) and for monitoring the effectiveness of pancreatic enzyme replacement therapy. youtube.comnih.gov Studies have established normal values and diagnostic cut-offs. For example, a cumulative ¹³C excretion of less than 23% over 6 hours can indicate impaired pancreatic lipolytic activity. tri.edu.au The test can effectively distinguish between healthy individuals and patients with conditions like chronic pancreatitis or cystic fibrosis. nih.govnih.gov

Table 2: Summary of ¹³C-Mixed Triglyceride Breath Test (¹³C-MTG-BT) Findings

| Study Population | Key Finding | Diagnostic Cut-off/Value | Reference |

| Healthy Controls | Mean percentage dose recovered (PDR) was ~35.5%. | Normal value: 35.6 % ± 2.8 % | kibion.comnih.gov |

| Cystic Fibrosis Patients | Mean PDR was significantly lower at ~17.5%. | N/A | nih.gov |

| Chronic Pancreatitis | Test is accurate for evaluating enzyme therapy effects. | Normalizing breath test results improved nutritional status. | nih.gov |

| General Diagnostics | A cumulative 6-hour ¹³CO₂ excretion below 22-23% suggests PEI. | Sensitivity: 89-100%, Specificity: 80-92% | tri.edu.aukibion.comeuropeanpancreaticclub.org |

| Children with Acute Pancreatitis | An abbreviated 4-hour test showed good diagnostic ability for detecting EPI. | 4h cPDR cut-off provided 87.5% sensitivity and 93.8% specificity. | nih.gov |

Other Lipolytic and Esterification Enzyme Investigations

The enzymatic processes of lipolysis (the hydrolysis of triglycerides) and esterification (the formation of triglycerides from fatty acids and glycerol) are central to lipid homeostasis. This compound is an ideal substrate for investigating the enzymes that catalyze these reactions, such as lipases and acyltransferases.

In the context of lipolysis, a well-established application for the unlabeled counterpart, triolein (B1671897), is the ¹³C-Triolein Breath Test. nih.gov This non-invasive diagnostic tool is used to assess fat malabsorption, often associated with conditions like cystic fibrosis or exocrine pancreatic insufficiency. nih.govresearchgate.net In this test, orally administered ¹³C-labeled triolein is hydrolyzed by pancreatic lipases in the gut. The released ¹³C-labeled fatty acids are absorbed, metabolized via β-oxidation and the citric acid cycle, and eventually exhaled as ¹³CO₂. The rate of ¹³CO₂ appearance in the breath is a direct indicator of the efficiency of fat digestion and absorption, and by extension, the activity of lipolytic enzymes. nih.gov Studies have shown significantly lower recovery of ¹³CO₂ in patients with cystic fibrosis compared to healthy controls, a difference that normalizes with pancreatic enzyme replacement therapy. nih.gov Using this compound in similar research settings allows for specific tracking of the glycerol backbone's fate, providing complementary information to studies that label the fatty acid portion.

In the realm of esterification and lipid synthesis, stable isotope labeling has provided profound insights. A notable study in the microalga Chlamydomonas reinhardtii utilized ¹³C-isotopic labeling to unravel the origins of triacylglycerol (TAG) that accumulates during nitrogen deprivation. scribd.com While a significant portion of TAG is built from newly synthesized fatty acids, this research revealed that a substantial fraction originates from the breakdown of existing membrane lipids. scribd.com The study demonstrated that approximately one-third of the glyceryl backbones found in the newly synthesized TAG were derived from pre-existing membrane lipids. scribd.com This indicates a pathway where membrane lipids are first broken down by lipolytic enzymes, and their components, including the glycerol backbone, are then re-utilized by esterification enzymes to synthesize TAG. scribd.com Such findings are critical for metabolic engineering efforts aimed at enhancing the production of lipids for biofuels and other high-value compounds. scribd.com

These investigations showcase the power of this compound and related labeled compounds. By tagging specific parts of a molecule, researchers can dissect complex, interconnected pathways, quantify the contributions of different precursor pools, and gain a detailed understanding of the enzymatic processes governing lipid metabolism.

Data Tables

Table 1: Findings of ¹³C-Triolein Breath Test in Cystic Fibrosis Patients This table presents representative data on the cumulative percentage dose recovery (cPDR) of ¹³CO₂ after administration of ¹³C-triolein, illustrating the impact of pancreatic insufficiency on lipolysis.

| Cohort | Treatment | Median 6-hour cPDR (%) |

|---|---|---|

| Healthy Volunteers | N/A | 28% |

| Cystic Fibrosis Patients | Without Enzyme Replacement | 3% |

| Cystic Fibrosis Patients | With Enzyme Replacement | 37% |

Data sourced from studies on fat malabsorption. nih.gov

Table 2: Source of Triacylglycerol (TAG) Components in Chlamydomonas reinhardtii This table summarizes findings from ¹³C-labeling studies that traced the origin of molecules used for TAG synthesis during nitrogen deprivation.

| Component | Origin from Pre-existing Membrane Lipids | Origin from De Novo Synthesis |

|---|---|---|

| Fatty Acids | ~33% | ~67% |

| Glyceryl Backbones | ~33% | ~67% |

Data sourced from research on lipid metabolism in microalgae. scribd.com

Advanced Analytical Techniques for Glyceryl 13c3 Trioleate Studies

Mass Spectrometry (MS)-Based Methodologies

Mass spectrometry stands as a cornerstone for tracking the metabolic fate of Glyceryl-13C3 trioleate. Its high sensitivity and specificity allow for precise measurement of isotope enrichment in diverse biological molecules.

Isotope Ratio Mass Spectrometry (IRMS) for Respiratory CO₂ Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a powerful tool for assessing whole-body substrate oxidation by measuring the ¹³C enrichment in expired carbon dioxide (CO₂). Following the administration of this compound, its catabolism releases ¹³C-labeled acetyl-CoA, which enters the Krebs cycle and ultimately results in the production of ¹³CO₂. This labeled CO₂ is then expelled through respiration.

IRMS instruments are specifically designed to measure the ratio of heavy to light isotopes (¹³C/¹²C) with exceptional precision. oiv.int Breath samples are collected at timed intervals and introduced into the IRMS system. The system ionizes the CO₂ and separates the ions based on their mass-to-charge ratio, allowing for the determination of the ¹³CO₂/¹²CO₂ ratio. oiv.intufl.edu An increase in this ratio above the natural abundance baseline provides a direct measure of the rate of this compound oxidation. This technique is often compared with other methods like isotope-selective nondispersive infrared spectrometry (IRIS) for validating results. nih.gov

Table 1: Comparison of IRMS and IRIS for ¹³CO₂ Breath Test Analysis

| Parameter | Isotope Ratio-Mass Spectrometry (IRMS) | Isotope-Selective Nondispersive Infrared Spectrometry (IRIS) |

| Principle | Measures the ratio of ¹³CO₂ to ¹²CO₂ by separating ionized molecules based on mass-to-charge ratio. oiv.int | Measures the absorption of specific infrared wavelengths by ¹³CO₂ and ¹²CO₂. nih.gov |

| Precision | High precision, with a typical bias of ±0.1 delta values for baseline-corrected ¹³CO₂ exhalation. nih.gov | Lower precision compared to IRMS, with a typical bias of ±0.6 delta values. nih.gov |

| Application | Gold standard for ¹³C breath tests, providing accurate measurements of substrate oxidation. nih.gov | A viable alternative for screening and in settings where IRMS is not available. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Isotopic Enrichment

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing the isotopic enrichment of volatile and semi-volatile metabolites derived from this compound. chemrxiv.org This method is particularly useful for studying the incorporation of the ¹³C label into specific fatty acids and other small molecules. nih.govvisionpublisher.info

Prior to analysis, non-volatile metabolites in biological samples (e.g., plasma, tissues) are often chemically modified through derivatization to increase their volatility. chemrxiv.orgnih.gov The derivatized sample is then injected into the gas chromatograph, where individual compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which provides both identification based on fragmentation patterns and quantification of isotopic enrichment. GC-MS is recognized as a core technique for characterizing the primary metabolome. chemrxiv.org

Liquid Chromatography-Mass Spectrometry (LC-MS) in Lipidomics and Metabolomics

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in lipidomics and metabolomics for the comprehensive analysis of lipids and polar metabolites. nih.govnih.govlcms.cz Unlike GC-MS, LC-MS is well-suited for the analysis of non-volatile and thermally labile compounds, such as intact triacylglycerols, phospholipids (B1166683), and their metabolites, without the need for derivatization. lcms.cz

In a typical LC-MS workflow for lipidomics, lipids are first extracted from the biological matrix. nih.gov The extract is then injected into a liquid chromatograph, where different lipid classes and molecular species are separated based on their polarity and partitioning between the mobile and stationary phases. nih.govchromatographyonline.com The eluting compounds are then ionized, commonly using electrospray ionization (ESI), and analyzed by the mass spectrometer. nih.govchromatographyonline.com High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, provide accurate mass measurements, which are crucial for the confident identification of lipids and the determination of their isotopic enrichment from this compound. nih.govchromatographyonline.com

Tandem Mass Spectrometry (MS/MS) for Labeled Metabolite Structural Characterization

Tandem Mass Spectrometry (MS/MS), also known as MS², is a powerful technique for the structural elucidation of metabolites, including those labeled with stable isotopes. nih.govnih.gov This method involves multiple stages of mass analysis. In the first stage, a specific ion of interest (a "precursor ion"), such as a ¹³C-labeled lipid, is selected. This precursor ion is then fragmented through collision-induced dissociation (CID) or other activation methods. nih.govnih.gov In the second stage, the resulting "product ions" are mass-analyzed.

The fragmentation pattern provides detailed structural information about the precursor ion, allowing researchers to pinpoint the location of the ¹³C label within the molecule. This is essential for tracing metabolic pathways and understanding the specific biochemical transformations that this compound and its metabolites undergo. Advanced MS/MS techniques can provide even more detailed structural characterization of metabolites and lipids. nih.govnih.gov

Table 2: Applications of MS Techniques in this compound Studies

| Technique | Analyte | Information Gained |

| IRMS | Respiratory CO₂ | Whole-body oxidation rate of this compound. nih.gov |

| GC-MS | Fatty acids, small volatile metabolites | Isotopic enrichment in specific metabolic products. chemrxiv.orgnih.gov |

| LC-MS | Intact lipids, polar metabolites | Comprehensive profiling of labeled lipids and their metabolites. nih.govnih.gov |

| MS/MS | Labeled metabolites | Structural characterization and localization of the ¹³C label. nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary approach to mass spectrometry for studying the metabolism of ¹³C-labeled compounds.

Carbon-13 NMR for Isotopomer Distribution Analysis in Biological Samples

Carbon-13 (¹³C) NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical environment of carbon atoms within a molecule. aocs.org In studies involving this compound, ¹³C NMR can be used to determine the specific positions of the ¹³C labels in metabolites. nih.gov This allows for the analysis of isotopomer distribution, which refers to the different patterns of isotope labeling within a molecule.

By analyzing the ¹³C NMR spectra of biological samples, such as plasma or tissue extracts, researchers can gain insights into the activity of various metabolic pathways. nih.govresearchgate.net For example, the pattern of ¹³C enrichment in glucose derived from ¹³C-labeled glycerol (B35011) can reveal the relative contributions of gluconeogenesis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov While ¹³C has a low natural abundance, the enrichment from the labeled tracer allows for sensitive detection. aocs.org High-resolution ¹³C-NMR is a valuable technique for studying lipid structure and composition. aocs.org

High-Resolution NMR for Tracing Labeled Atoms in Metabolic Intermediates

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the structure and dynamics of molecules. In metabolic studies using isotopically labeled compounds like this compound, NMR is exceptionally powerful for tracing the journey of the ¹³C labeled atoms as they are incorporated into various metabolic intermediates. d-nb.infonih.gov This allows researchers to map metabolic fluxes and understand how lipids are processed, stored, and utilized within a biological system. d-nb.inforesearchgate.net

When this compound is metabolized, the ¹³C-labeled glycerol backbone is released and can enter central carbon metabolism. High-resolution NMR can detect the ¹³C label in downstream metabolites, providing direct evidence of specific pathway activities. The chemical environment of each carbon atom influences its resonance frequency, resulting in a unique chemical shift in the NMR spectrum. By analyzing these shifts, scientists can identify the exact position of the ¹³C label within a molecule. uc.pt

For instance, the ¹³C label from the glycerol backbone can be traced into glucose, lactate, and various amino acids. nih.gov Two-dimensional (2D) NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), are particularly valuable. These experiments correlate the signals of protons directly bonded to ¹³C atoms, significantly enhancing both sensitivity and resolution, which allows for the unambiguous assignment of labeled positions even in complex mixtures. nih.gov The presence of ¹³C-¹³C spin-spin coupling (J-coupling) in the spectra of metabolites derived from [U-¹³C]glucose provides further detailed information on the labeling patterns and the pathways involved. uc.pt

The application of NMR extends to in vivo studies in model organisms, where metabolic processes can be monitored in real-time within intact, living systems. nih.gov By introducing ¹³C-labeled substrates, researchers can track metabolic changes associated with different physiological or pathological states. nih.gov For example, studies have successfully used ¹³C NMR to follow the incorporation of labeled precursors into triglycerides and other lipids, revealing insights into lipid accumulation and turnover. d-nb.infouc.pt

Table 1: Key NMR Observables in ¹³C Tracing Studies

| Observable | Description | Relevance to this compound Studies |

|---|---|---|

| Chemical Shift (δ) | The resonance frequency of a nucleus relative to a standard. It is highly sensitive to the local electronic environment. | Identifies the specific carbon atom within a metabolite that has incorporated the ¹³C label from the glycerol backbone. |

| ¹³C-¹³C J-Coupling | Spin-spin coupling between adjacent ¹³C nuclei, resulting in signal splitting. | Provides information on which bonds were formed during metabolism, helping to distinguish between different metabolic pathways. |

| Signal Intensity/Area | Proportional to the number of nuclei contributing to the signal. | Quantifies the amount of ¹³C enrichment at a specific molecular position, reflecting the flux through a metabolic pathway. |

| Relaxation Times (T1, T2) | Time constants describing the return of nuclear spins to equilibrium after perturbation. | Can provide information on molecular size and dynamics, which can change as the ¹³C label is incorporated into different molecules. |

Detailed research findings from NMR-based metabolomics have demonstrated the ability to distinguish between the metabolic fates of different lipid subunits. For example, by using tracers with labels in either the glycerol or the fatty acid portions, NMR can separately track their entry into pathways like gluconeogenesis or the TCA cycle. uky.edu Studies have shown that the ¹³C atoms from the glycerol of this compound can be detected in the glycerol backbone of newly synthesized phospholipids or in glucose via gluconeogenesis, while the fatty acids are channeled towards beta-oxidation. uky.edu

Sample Preparation and Derivatization Strategies for Isotopic Analysis

The accurate isotopic analysis of this compound and its metabolic products, particularly by mass spectrometry (MS), necessitates meticulous sample preparation. The primary goals are to efficiently extract lipids from the biological matrix, minimize isotopic fractionation, and enhance the analyte's properties for detection. jyu.finih.gov

The first step is typically lipid extraction from tissues, plasma, or cells. sethnewsome.orgunm.edu A common method is the Folch or Bligh-Dyer extraction, which uses a chloroform/methanol mixture to separate lipids from other cellular components like proteins and aqueous metabolites. sethnewsome.org It is crucial that the extraction process is quantitative and does not introduce contaminants that could interfere with subsequent analysis. For stable isotope analysis, care must be taken to avoid any procedure that could alter the isotopic ratios of the sample. researchgate.net

Following extraction, the lipid fraction can be complex. To analyze specific lipid classes or their components, further separation using techniques like thin-layer chromatography (TLC) or solid-phase extraction (SPE) may be required. For instance, triglycerides can be separated from phospholipids and free fatty acids.

For many analytical techniques, especially gas chromatography-mass spectrometry (GC-MS), lipids like triglycerides are not sufficiently volatile and may not ionize efficiently. Therefore, derivatization is a critical step to improve their analytical characteristics. nih.govresearchgate.net Derivatization involves chemically modifying the molecule to increase its volatility, improve its chromatographic behavior, and enhance its ionization efficiency in the mass spectrometer. acs.orgresearchgate.net

A common strategy for analyzing triglycerides involves transesterification. This process converts the triglyceride into its constituent fatty acid methyl esters (FAMEs) by reacting it with an alcohol (typically methanol) in the presence of a catalyst. The resulting FAMEs are much more volatile and are readily analyzed by GC-MS. This allows for the analysis of the fatty acid composition of the labeled triglyceride pool.

For the analysis of the intact or partially metabolized this compound by liquid chromatography-mass spectrometry (LC-MS), different derivatization strategies can be employed to enhance sensitivity. nih.govacs.org Chemical derivatization can target the carboxyl or hydroxyl groups of lipids to improve ionization efficiency. researchgate.net For example, reagents can be used to add a permanently charged group or a group that is easily ionized, leading to a significant increase in signal intensity. acs.org

Table 2: Common Derivatization Strategies for Lipid Isotopic Analysis

| Derivatization Method | Target Molecule(s) | Reagent Example(s) | Analytical Improvement | Technique |

|---|---|---|---|---|

| Transesterification | Triglycerides, Glycerophospholipids | Methanolic HCl, BF₃-Methanol | Increases volatility for GC analysis by converting fatty acids to FAMEs. jyu.finih.gov | GC-MS |

| Silylation | Glycerol, Mono- and Diglycerides | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Increases volatility and thermal stability by replacing active hydrogens with trimethylsilyl (B98337) groups. | GC-MS |

| Benzoylation | Monoacylglycerols, Diacylglycerols | Benzoyl Chloride | Increases sensitivity in LC-MS by adding a readily ionizable group. acs.org | LC-MS |

| Picolinyl Ester Formation | Free Fatty Acids | Picolinyl alcohol | Provides structural information in MS/MS by directing fragmentation of the fatty acid chain. | GC-MS, LC-MS |

The choice of derivatization strategy depends on the specific analytical question. If the goal is to trace the ¹³C-labeled glycerol backbone, a method that preserves the glycerol structure is necessary. In this case, enzymatic hydrolysis of the triglyceride followed by silylation of the resulting glycerol for GC-MS analysis could be employed. Conversely, if the focus is on the incorporation of the labeled glycerol backbone into other lipids, a "shotgun" lipidomics approach using high-resolution MS on the intact lipid extract might be preferred, sometimes coupled with derivatization to enhance the signal of specific lipid classes. springernature.com The integration of chemical derivatization with ultra-high resolution accurate mass spectrometry (UHRAMS) has been shown to overcome limitations from isobaric and isomeric interferences, enabling the identification and quantification of hundreds of individual lipid species. springernature.com

Computational and Modeling Approaches in Stable Isotope Tracer Research

Mathematical Models for Kinetic Parameter Derivation

Mathematical modeling is a cornerstone of stable isotope tracer studies, providing a framework to analyze the dynamic changes in tracer distribution and to derive key kinetic parameters of metabolic pathways.

Compartment Modeling for Lipoprotein and Triglyceride Turnover

Compartment modeling is a powerful mathematical approach used to describe the dynamic behavior of metabolites in a biological system. ahajournals.orgdntb.gov.ua In the context of lipid metabolism, the system is represented as a series of interconnected compartments, each representing a distinct pool of molecules that are kinetically homogeneous. ahajournals.org For instance, in the study of very-low-density lipoprotein (VLDL) triglyceride turnover, compartments can represent the liver, plasma, and various lipoprotein subfractions. frontiersin.orgchalmers.se

When Glyceryl-13C3 trioleate is introduced into the system, the labeled glycerol (B35011) and oleate (B1233923) moieties move through these compartments. By tracking the appearance and disappearance of the 13C label in the triglycerides of different lipoprotein fractions over time, researchers can construct a model that describes the rates of synthesis, transport, and catabolism of triglycerides. frontiersin.orgchalmers.se These models often consist of a set of differential equations that describe the flux of the tracer between compartments. ahajournals.org

For example, a multicompartment model can be designed to simultaneously assess the kinetics of triglycerides and apolipoprotein B100 (apoB) in VLDL1 and VLDL2 subfractions following the administration of stable isotope tracers. frontiersin.org Such models can differentiate between fast and slow pathways for triglyceride synthesis and track the delipidation cascade of VLDL particles. frontiersin.org The complexity of these models can range from simple one-compartment models to intricate multi-compartment systems with twelve or more compartments to describe the combined kinetics of apoB and triglycerides in VLDL1 and VLDL2. chalmers.se The development and validation of these models are often facilitated by specialized software that can handle the complexity of the biological system and the tracer data. ahajournals.orgchalmers.se

| Model Parameter | Description | Relevance to this compound studies |

| Fractional Catabolic Rate (FCR) | The fraction of a substance in a particular compartment that is removed per unit of time. | Determines how quickly triglycerides, traced by the 13C label from this compound, are cleared from the plasma. diabetesjournals.orgahajournals.org |

| Production/Secretion Rate (PR) | The rate at which a substance is produced and enters a compartment. | Quantifies the rate of new triglyceride synthesis and secretion from the liver, incorporating the 13C label. diabetesjournals.orgahajournals.org |

| Transport/Conversion Rate | The rate at which a substance moves from one compartment to another. | Measures the conversion of larger triglyceride-rich lipoproteins into smaller, denser particles. frontiersin.org |

| Pool Size | The total amount of a substance in a given compartment. | Represents the total mass of triglycerides in plasma or specific lipoprotein fractions. physiology.org |

Application of the Isotope Dilution Principle for Flux Calculations

The isotope dilution principle is a fundamental concept in tracer kinetics that allows for the calculation of the rate of appearance (flux) of a substance into a compartment. bioscientifica.com This principle is particularly powerful when a metabolic steady state is achieved, meaning the concentration of the substance of interest remains constant over time. nih.gov

In a typical study utilizing this compound, a primed-constant infusion of the tracer might be administered. nih.govnih.gov The "priming" dose is an initial bolus that rapidly brings the tracer concentration in the plasma to a level near the expected steady-state enrichment, while the constant infusion maintains this level. nih.gov By achieving an isotopic steady state, where the ratio of the labeled tracer (e.g., 13C-glycerol from this compound) to the unlabeled tracee (endogenous glycerol) in VLDL-triglycerides becomes constant, the calculation of triglyceride production rate is simplified. nih.gov

The rate of appearance (Ra) of the tracee can be calculated using the following equation under steady-state conditions:

Ra = Infusion Rate of Tracer / Tracer-to-Tracee Ratio (TTR) at steady state

This method avoids the complexities of non-steady-state modeling and provides a reliable measure of endogenous production rates. nih.gov The isotope dilution technique can also be adapted for non-steady-state conditions, for example, during exercise or hormonal stimulation, by using specific non-steady-state equations or more complex mathematical modeling. bioscientifica.com

Algorithms and Software for 13C Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a methodology that uses stable isotope labeling to quantify the rates (fluxes) of metabolic reactions within a biochemical network. creative-proteomics.comethz.ch The data derived from tracers like this compound serve as inputs for MFA software and algorithms to elucidate the dynamics of lipid metabolism.

Iterative Optimization for Best-Fit Flux Map Determination

At the core of 13C-MFA is the determination of a flux map that best explains the experimentally measured isotopic labeling patterns in metabolites. This is achieved through an iterative optimization process. The process begins with an assumed set of metabolic fluxes, which are then used to simulate the expected distribution of 13C isotopes in the metabolites of interest. This simulated labeling pattern is then compared to the actual measured data obtained from mass spectrometry analysis of samples from a study using, for example, this compound.

The difference between the simulated and experimental data is quantified by an objective function, typically a sum of squared residuals. An optimization algorithm then systematically adjusts the flux values to minimize this difference, thereby finding the set of fluxes that provides the best fit to the data. This iterative process continues until a predefined convergence criterion is met. The result is a comprehensive flux map that quantifies the rates of multiple reactions in the metabolic network simultaneously.

Several software packages have been developed to perform these complex calculations, including:

13CFLUX2 : A high-performance software suite for 13C-MFA that supports the design and evaluation of labeling experiments. oup.com

METRAN : Software for 13C-metabolic flux analysis, tracer experiment design, and statistical analysis, based on the Elementary Metabolite Units (EMU) framework. mit.edu

OpenFLUX : A user-friendly application for 13C-MFA that also utilizes the EMU framework for enhanced computation speed.

INCA : A tool that supports isotopically non-stationary metabolic flux analysis (INST-MFA).

Validation of Isotopic Steady State Assumptions in Flux Studies

A critical assumption in many metabolic flux analysis studies is that the system is in an isotopic steady state, meaning the isotopic enrichment of metabolites is constant over time. nih.gov Validating this assumption is crucial for the accurate calculation of metabolic fluxes using steady-state models.

To validate the attainment of an isotopic steady state, multiple samples are collected over a period of time during the tracer infusion. The tracer-to-tracee ratio (TTR) in the metabolite of interest, for instance, in the glycerol moiety of VLDL-triglycerides after administration of this compound, is measured in each sample. If the TTR remains constant across the later time points, the assumption of isotopic steady state is considered valid. nih.govnih.gov

In situations where achieving a true isotopic steady state is not feasible due to very slow turnover rates or the experimental design, non-steady-state modeling approaches must be employed. nih.gov These methods are mathematically more complex as they must account for the changing isotopic enrichment over time.

Simulation Techniques for Predicting Metabolic Responses

Computational simulation techniques are increasingly being used to predict how metabolic systems will respond to various stimuli or perturbations. These simulations are often based on the mathematical models developed from tracer kinetic studies. Once a model of lipid metabolism, informed by data from tracers like this compound, has been validated, it can be used to conduct in silico experiments.

For instance, a validated compartment model of triglyceride metabolism can be used to simulate the effects of a hypothetical drug that alters the fractional catabolic rate of VLDL. nih.govnih.gov By changing the value of the corresponding rate constant in the model, researchers can predict the resulting changes in plasma triglyceride concentrations over time. These simulations can help in formulating new hypotheses, designing future experiments, and understanding the potential efficacy of therapeutic interventions.

Future Directions and Emerging Research Avenues

Integration of Glyceryl-13C3 Trioleate Studies with Multi-Omics Data

A holistic understanding of complex biological systems requires the integration of multiple layers of biological information. nih.gov The future of metabolic research lies in combining stable isotope tracer studies, such as those using this compound, with multi-omics approaches. This integration allows researchers to move beyond measuring simple endpoints and instead build a comprehensive picture of metabolic networks. By tracking the incorporation of the 13C label from this compound into various downstream metabolites (metabolomics), and simultaneously analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and genetic variants (genomics), a more complete and dynamic view of lipid metabolism can be achieved. nih.govcityu.edu.hk

Table 1: Multi-Omics Data Integration in Metabolic Research

| Omics Layer | Data Type | Potential Insights from Integration with this compound Tracing |

|---|---|---|

| Genomics | DNA sequence, Single Nucleotide Polymorphisms (SNPs) | Identify genetic predispositions affecting fatty acid uptake, storage, and oxidation. |

| Transcriptomics | mRNA expression levels | Correlate rates of trioleate metabolism with the expression of genes encoding metabolic enzymes and transporters. |

| Proteomics | Protein abundance and post-translational modifications | Link the flux of labeled carbons to the abundance and activity of key metabolic proteins. |

| Metabolomics | Metabolite concentrations and fluxes | Trace the path of 13C atoms from trioleate into specific downstream metabolic pathways (e.g., ketogenesis, gluconeogenesis). |

Development of High-Throughput Methodologies for Tracer Analysis

The full potential of this compound as a metabolic tracer is unlocked by advanced analytical techniques capable of high-throughput analysis. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a cornerstone technology for these studies. sigmaaldrich.com Future developments will likely focus on increasing the speed, sensitivity, and comprehensiveness of these methods. Advances in tandem mass spectrometry (MS/MS) enable not only the measurement of isotope enrichments but also the determination of intact isotopologues, providing detailed information on the kinetics of individual lipid species. researchgate.net

The development of automated sample preparation and data analysis pipelines is essential to handle the large number of samples generated in high-throughput screening and multi-omics studies. These methodologies will allow for the rapid quantification of 13C enrichment in a wide array of metabolites, from fatty acids and acyl-CoAs to ketone bodies and intermediates of the citric acid cycle. nih.gov This will enable researchers to conduct larger-scale clinical and preclinical studies, accelerating the pace of discovery in metabolic research.

Exploration of Novel Metabolic Roles and Regulatory Mechanisms

While triolein (B1671897) is primarily known as a major component of dietary fat and stored energy, the use of this compound can help uncover more subtle and previously unknown metabolic roles. chemicalbook.com By tracing the fate of the 13C label, researchers can identify novel metabolic pathways that utilize oleic acid or glycerol (B35011). For example, tracer studies can quantify the contribution of fatty acids derived from triglycerides to specific cellular processes beyond energy production, such as the synthesis of signaling lipids or the modification of proteins.

One emerging area of interest is the role of lipid metabolism in immune cell function. Studies have shown that fatty acid metabolism is critical for processes like phagocytosis in macrophages. nih.gov this compound could be used to precisely quantify the flux of fatty acids into various pathways within immune cells during an immune response, potentially revealing new targets for modulating inflammation. Furthermore, its use in studying diseases like cystic fibrosis and adrenoleukodystrophy has provided insights into triglyceride oxidation and fatty acid metabolism in these conditions. moleculardepot.com

Contribution to Mechanistic Understanding of Metabolic Perturbations and Adaptation

The body's ability to adapt its metabolism in response to challenges such as caloric restriction, exercise, or disease is a complex process. nih.gov Metabolic adaptation, particularly the reduction in energy expenditure during weight loss, can make sustained weight management difficult. uab.edurethinkobesity.com this compound is an ideal tool for investigating the mechanistic basis of these adaptations. By administering the tracer during a weight-loss intervention, researchers can directly measure how the body's handling of dietary fat changes. nih.gov

For example, studies could assess whether individuals with greater metabolic adaptation show reduced oxidation of dietary fatty acids and increased shunting towards storage. This can provide a mechanistic link between whole-body energy expenditure and the underlying substrate metabolism. nih.gov Similarly, in the context of metabolic perturbations caused by environmental factors, such as pesticides that affect fatty acid metabolism, this compound can be used to pinpoint the specific enzymatic steps or pathways that are disrupted. nih.gov This detailed mechanistic understanding is essential for developing targeted interventions to counteract metabolic perturbations and promote metabolic health.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 1,3-distearyl, 2[13C]octanoyl glycerol |

| Acetic acid |

| Acetyl-CoA |

| Acetyl-carnitine |

| Acyl-CoAs |

| Adrenoleukodystrophy |

| Amylin |

| Beta-oxidation |

| Butachlor |

| Carnitine |

| Cholecystokinin |

| Chlorpyrifos |

| Citrate |

| Corn oil |

| Erucic acid |

| Fresubin |

| Ghrelin |

| Glucagon-like peptide-1 (GLP-1) |

| Glucose |

| Glycerol |

| Glyceryl trierucate |

| This compound |

| Insulin |

| Isoleucine |

| L-[1-13C]phenylalanine |

| Leptin |

| Leucine |

| Linolenic acid |

| Octadecadienoic acid |

| Octanoate |

| Oleic acid |

| Palmitic acid |

| Pancreatic polypeptide |

| Peptide YY |

| Phenylalanine |

| Starch |

| Stearic acid |

| Sucrose |

| 3-hydroxybutyric acid |

| 3-hydroxylbutyrlcarnitine |

| Tricyclazole |

| Triglyceride |

Q & A

Q. What are the primary synthetic routes for Glyceryl-13C3 trioleate, and how does isotopic labeling impact its application in metabolic studies?

this compound is synthesized via transesterification of glycerol-13C3 with oleic acid, often using catalysts like cation exchange resins (e.g., KU-2-8) or immobilized metal ions to optimize yield . Isotopic labeling enables precise tracking of lipid metabolism pathways, particularly in studies involving lipid digestion, absorption, and β-oxidation. The 13C-label at the glycerol backbone allows differentiation between endogenous and exogenous lipid sources in tracer experiments, enhancing accuracy in metabolic flux analysis .

Q. Which analytical techniques are essential for characterizing this compound purity and structural integrity?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : Confirms isotopic enrichment at the glycerol moiety and quantifies positional isomerism .

- Mass Spectrometry (MS) : Validates molecular weight and isotopic purity (>99 atom % 13C) .

- X-ray Diffraction (XRD) : Identifies crystalline phases in catalyst-supported reactions (e.g., Co6Mo6C2 in deoxygenation studies) .

- Chromatography (HPLC/TLC) : Assesses purity and monitors reaction progress, particularly in lipid nanoparticle formulations .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound in catalytic deoxygenation studies?

Optimal conditions for deoxygenation (e.g., hydrodeoxygenation or decarboxylation) depend on:

- Catalyst sulfiding : Sulfided CoMo/CA carbide increases activity by 30–50% compared to unsulfided variants, as shown by XPS surface analysis of Moδ+ and Co2+ species .

- Temperature and pressure : Maximum yields of heptadecane (55%) and octadecane (45%) occur at 310°C and 900 psi H2 .

- Reaction time : 2-hour durations achieve 100% conversion, minimizing side-product formation .

- Isotope effects : 13C labeling may alter kinetic parameters due to mass differences, requiring adjustments in reaction modeling .

Q. What methodological considerations are critical when designing lipid nanoparticle studies using this compound?

- Encapsulation efficiency : Use liquid-core nanoparticles for better retention of hydrophobic agents (e.g., chelated copper) compared to solid-core systems, as demonstrated by in vitro release assays .

- Digestion kinetics : Simulate gastrointestinal conditions with pH-stat titration to quantify hydrolysis rates of 13C-labeled triglycerides in self-emulsifying drug delivery systems (SEDDS) .

- Stability testing : Monitor lipid oxidation via thiobarbituric acid-reactive substances (TBARS) assays under accelerated storage conditions (40°C/75% RH) .

Q. How should researchers address contradictions in catalytic activity data between studies using this compound?

Discrepancies often arise from:

- Catalyst pretreatment : Differences in sulfiding protocols (e.g., CS2/H2 vs. H2S) alter surface reactivity, as shown by potentiometric titration of acidic sites .

- Isotope interference : 13C-labeled substrates may exhibit slower reaction rates in transesterification due to kinetic isotope effects, requiring normalization to unlabeled controls .

- Analytical variability : Cross-validate results using multiple techniques (e.g., GC-MS vs. NMR) to confirm product distributions .

Q. What strategies improve the reproducibility of isotope tracer studies involving this compound?

- Standardized protocols : Pre-hydrolyze the compound with pancreatic lipase to generate 13C-labeled monoolein and oleic acid for consistent bioavailability in cell cultures .

- Blinding techniques : Use unlabeled analogs as internal controls to mitigate batch-to-batch variability in isotopic enrichment .

- Data normalization : Express metabolic flux rates relative to baseline 13C natural abundance, measured via control experiments with unlabeled substrates .

Methodological Resources

- Literature Review : Use Google Scholar with search terms like "13C-labeled triglycerides" + "metabolism" + "catalysis" and filter by publication year (last 5 years) to prioritize recent methodologies .

- Data Validation : Triangulate findings across databases (e.g., PubMed, Scopus) and consult open-access repositories for raw datasets on lipid catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.